molecular formula C19H17FN6OS B2669596 3-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine CAS No. 1189999-09-4

3-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine

Cat. No.: B2669596
CAS No.: 1189999-09-4
M. Wt: 396.44
InChI Key: DLMBEHSFEIQEFG-UHFFFAOYSA-N
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Description

The compound 3-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine is a heterocyclic molecule featuring a 1,2,4-thiadiazole core linked to a 1,2,3-triazole ring. Key structural attributes include:

  • 1,2,3-Triazole substituents: A 3-fluoro-4-methylphenyl group at position 1 and a methyl group at position 3.
  • 1,2,4-Thiadiazole substituent: An N-(4-methoxyphenyl)amine at position 4.
  • Molecular formula: C₁₉H₁₇FN₆OS.
  • Molecular weight: 396.45 g/mol.

This hybrid structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

3-[1-(3-fluoro-4-methylphenyl)-5-methyltriazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN6OS/c1-11-4-7-14(10-16(11)20)26-12(2)17(23-25-26)18-22-19(28-24-18)21-13-5-8-15(27-3)9-6-13/h4-10H,1-3H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMBEHSFEIQEFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC4=CC=C(C=C4)OC)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine typically involves multi-step organic reactions. The synthetic route may start with the preparation of the triazole and thiadiazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include hydrazine derivatives, thiosemicarbazides, and various aryl halides. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of the triazole and thiadiazole rings allows for potential oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may target the nitro or carbonyl groups if present in derivatives of this compound, using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions. Common reagents include halogens, nitrating agents, and sulfonating agents.

Scientific Research Applications

3-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine has several scientific research applications:

    Medicinal Chemistry: This compound may be explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, or anticancer properties.

    Materials Science: The unique electronic properties of the triazole and thiadiazole rings make this compound a candidate for use in organic semiconductors or as a component in molecular electronics.

    Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole and thiadiazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity. Molecular docking studies and in vitro assays would be necessary to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole- and Thiadiazole-Containing Derivatives

The target compound shares structural motifs with several triazole and thiadiazole derivatives, as outlined below:

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Activity Reference
Target Compound C₁₉H₁₇FN₆OS 396.45 3-Fluoro-4-methylphenyl, 4-methoxyphenyl Not reported -
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine C₁₈H₁₃F₃N₆O 386.34 4-Methylphenyl, trifluoromethylphenyl Not reported
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine C₁₆H₁₃ClFN₃S 333.81 4-Fluorophenyl, 3-chloro-2-methylphenyl Antibacterial
1-Benzyl-5-((4-fluoro-2-methylphenyl)amino)-4-phenyl-1H-1,2,3-triazole C₂₂H₂₀FN₅ 381.43 4-Fluoro-2-methylphenyl, benzyl Synthetic intermediate
3-Methyl-4-[3-(trifluoromethyl)phenyl]isoxazol-5-amine C₁₁H₁₀F₃N₂O 258.21 Trifluoromethylphenyl, methyl Not reported
Key Observations:
  • Substituent Effects : The trifluoromethyl group in enhances lipophilicity and metabolic stability compared to the target compound’s methoxy group, which may improve solubility.
  • Bioactivity : The thiazole derivative in exhibits antibacterial activity, suggesting that the thiadiazole core in the target compound could similarly interact with microbial targets.

Thiadiazole Derivatives with Aromatic Amines

Thiadiazole-5-amine derivatives are highlighted in and :

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Method Reference
3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-amine C₉H₈ClN₃S 225.70 4-Chlorobenzyl Cyclization with NaOH/H₂SO₄
5-(Pyridine-4-yl)-1,3,4-thiadiazole-2-amine C₇H₆N₄S 178.21 Pyridinyl Cyclocondensation with KSCN
Key Observations:
  • Synthetic Routes : The target compound’s synthesis may involve similar cyclization or cross-coupling reactions (e.g., Buchwald-Hartwig in ).
  • Chlorophenyl vs. Fluorophenyl : Chlorine’s electronegativity in could enhance binding affinity compared to fluorine in the target compound.

Triazole Derivatives with Anticancer Potential

and highlight triazole-3-amine derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Bioactivity Reference
5-Phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine C₁₅H₁₄N₄ 250.30 Phenyl, p-tolyl Anticancer (in vitro)
3-Phenyl-1H-1,2,4-triazol-5-amine C₈H₈N₄ 160.18 Phenyl Structural analog
Key Observations:
  • Anticancer Activity : The p-tolyl group in contributes to π-π stacking interactions with biological targets, a feature the target compound’s 4-methoxyphenyl group may replicate.

Structural and Functional Insights

  • Steric Considerations : The 3-fluoro-4-methylphenyl group introduces steric hindrance, which may limit rotational freedom and improve target specificity.
  • Comparative Bioactivity : While direct data is unavailable, structural analogs with fluorophenyl () or trifluoromethyl () groups show antimicrobial and stability advantages, respectively.

Biological Activity

3-Methyl-1-(naphthalen-1-ylmethyl)-5-(pyrrolidin-1-yl)-1H-pyrazole-4-carbaldehyde is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's molecular formula is C20H21N3OC_{20}H_{21}N_3O, with a molecular weight of 321.4 g/mol. Its structure includes a pyrazole ring, a naphthalene moiety, and a pyrrolidine group, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains.
  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which could be beneficial in therapeutic applications.
  • Cellular Effects : It influences cell signaling pathways and gene expression, indicating its role in cellular metabolism.

The mechanisms through which 3-methyl-1-(naphthalen-1-ylmethyl)-5-(pyrrolidin-1-yl)-1H-pyrazole-4-carbaldehyde exerts its effects include:

  • Enzyme Interaction : The compound binds to specific enzymes, altering their activity. This can lead to either inhibition or activation depending on the target enzyme.
  • Gene Regulation : It may interact with transcription factors, influencing the transcription of genes associated with various biological processes.
  • Signal Transduction Modulation : The compound can modulate key signaling pathways, affecting cellular responses to external stimuli.

Case Studies

Several studies have investigated the biological activity of this compound:

Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial effects of various pyrazole derivatives, including our compound, demonstrated significant inhibition against Gram-positive bacteria. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus.

Study 2: Enzyme Inhibition Assay

In vitro assays showed that the compound inhibits the enzyme cyclooxygenase (COX), which plays a crucial role in inflammation and pain signaling. The IC50 value was determined to be 25 µM, suggesting moderate potency.

Data Tables

Biological ActivityObserved EffectReference
AntimicrobialMIC = 50 µg/mL against S. aureus
COX InhibitionIC50 = 25 µM
Hemolytic Activity% Lysis = 3.23 - 15.22% (low toxicity)

Pharmacokinetics

The pharmacokinetic profile of 3-methyl-1-(naphthalen-1-ylmethyl)-5-(pyrrolidin-1-yl)-1H-pyrazole-4-carbaldehyde remains under investigation. However, it is anticipated that due to its lipophilic nature, it will exhibit good absorption and distribution in biological systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound’s synthesis typically involves cyclocondensation of triazole and thiadiazole precursors. Key steps include:

  • Step 1 : Formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Step 2 : Thiadiazole ring closure using thiourea derivatives under acidic conditions (e.g., H2SO4) .
  • Optimization : Solvent choice (DMF or acetonitrile) and temperature control (60–80°C) improve yields. Catalysts like triethylamine enhance regioselectivity .
  • Purification : Use preparative HPLC with a C18 column and methanol/water gradient .

Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the compound’s structure?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks based on substituent effects:
  • Aromatic protons (6.8–7.5 ppm) distinguish fluorophenyl and methoxyphenyl groups .
  • Methyl groups on triazole (2.1–2.4 ppm) and thiadiazole (2.8–3.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 453.12) .

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